2-Bromethylamin-hydrobromid

Übersicht

Beschreibung

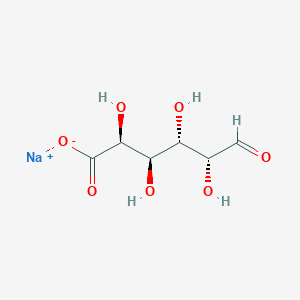

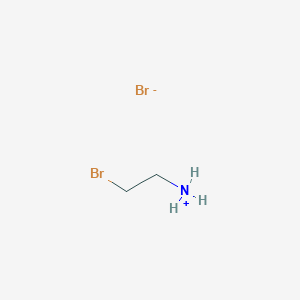

2-Bromoethylamine hydrobromide is an organic compound with the molecular formula C₂H₇Br₂N. It appears as a white to pale brown crystalline powder and is highly soluble in water. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

2-Bromoethylamine hydrobromide has diverse applications in scientific research:

Biochemische Analyse

Biochemical Properties

2-Bromoethylamine hydrobromide can be used to synthesize thiazolines and thiazines via tandem S-alkylation-cyclodeamination of thioamides/haloamines . It can also be used to create optically active tertiary phosphines via cesium hydroxide-catalyzed P-alkylation of secondary phosphines . These reactions suggest that 2-Bromoethylamine hydrobromide interacts with enzymes involved in alkylation and cyclodeamination processes.

Molecular Mechanism

The molecular mechanism of 2-Bromoethylamine hydrobromide is largely dependent on the specific biochemical reactions it is involved in. For instance, in the synthesis of thiazolines and thiazines, it may act as an alkylating agent, donating an ethyl group to thioamides . This could potentially lead to changes in gene expression or enzyme activity, depending on the specific biomolecules it interacts with.

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 170-175°C . Its stability suggests that it may have consistent effects over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

There is limited information available on the dosage effects of 2-Bromoethylamine hydrobromide in animal models. It has been reported that the LD50 in rats is greater than 200 - 2000 mg/kg , suggesting that it may have low toxicity.

Metabolic Pathways

Given its role in the synthesis of thiazolines and thiazines, it may interact with enzymes involved in these pathways .

Transport and Distribution

Its solubility in water suggests that it may be readily transported and distributed in aqueous environments within the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Bromoethylamine hydrobromide can be synthesized through several methods:

From Ethanolamine and Hydrobromic Acid: This method involves the reaction of ethanolamine with hydrobromic acid.

From Ethyleneimine and Hydrogen Bromide: Ethyleneimine is reacted with hydrogen bromide, resulting in the formation of 2-Bromoethylamine hydrobromide.

Industrial Production Methods: Industrial production typically involves the reaction of ethanolamine with hydrobromic acid. The process includes cooling, stirring, and controlled addition of reactants, followed by crystallization and purification steps .

Analyse Chemischer Reaktionen

2-Bromoethylamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Alkylation Reactions: It can be used to alkylate amines, phosphines, and other nucleophiles.

Cyclization Reactions: It can form cyclic compounds such as thiazolines and thiazines through tandem S-alkylation-cyclodeamination reactions.

Common Reagents and Conditions:

Nucleophiles: Such as amines, thiols, and phosphines.

Catalysts: Cesium hydroxide is often used in alkylation reactions.

Major Products:

Thiazolines and Thiazines: Formed through cyclization reactions.

Optically Active Tertiary Phosphines: Formed via P-alkylation of secondary phosphines.

Wirkmechanismus

The mechanism of action of 2-Bromoethylamine hydrobromide involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in various synthetic processes, including the formation of cyclic compounds and alkylation of nucleophiles .

Vergleich Mit ähnlichen Verbindungen

2-Chloroethylamine Hydrochloride: Similar in structure but contains a chlorine atom instead of a bromine atom.

3-Bromopropylamine Hydrobromide: Contains an additional carbon atom in the alkyl chain.

Uniqueness: 2-Bromoethylamine hydrobromide is unique due to its specific reactivity and applications in forming cyclic compounds and alkylating various nucleophiles. Its solubility and stability also make it a valuable intermediate in organic synthesis and pharmaceutical applications .

Eigenschaften

CAS-Nummer |

2576-47-8 |

|---|---|

Molekularformel |

C2H7Br2N |

Molekulargewicht |

204.89 g/mol |

IUPAC-Name |

2-bromoethanamine;hydron;bromide |

InChI |

InChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H |

InChI-Schlüssel |

WJAXXWSZNSFVNG-UHFFFAOYSA-N |

SMILES |

C(CBr)N.Br |

Kanonische SMILES |

[H+].C(CBr)N.[Br-] |

Aussehen |

White Solid |

melting_point |

342 to 345 °F (NTP, 1992) |

Key on ui other cas no. |

2576-47-8 |

Physikalische Beschreibung |

Crystals. (NTP, 1992) |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Verwandte CAS-Nummern |

107-09-5 (Parent) |

Löslichkeit |

Soluble (NTP, 1992) |

Synonyme |

2-Bromoethylamine Hydrobromide; 1-Amino-2-bromoethane Hydrobromide; 2-Aminoethyl Bromide Hydrobromide; 2-Bromoethylammonium Bromide; β-Bromoethylamine Hydrobromide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.